molecular formula C10H11N3O2S B2488085 (2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile CAS No. 68342-61-0

(2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Cat. No.: B2488085
CAS No.: 68342-61-0
M. Wt: 237.28
InChI Key: OHXAFFIFMFHHBR-JXMROGBWSA-N
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Description

(2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . More research is needed to elucidate the precise mechanisms involved.

Biochemical Pathways

The biochemical pathways affected by (2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile are currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected

Pharmacokinetics

Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable . Further pharmacokinetic studies are required to understand these properties.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires knowledge of the compound’s targets, mode of action, and the biochemical pathways it affects . As such, more research is needed in this area.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and carries out its functions . .

Biological Activity

(2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, synthesis, and potential implications in pharmacology.

Chemical Structure

The compound can be described by the following structural formula:

C11H12N4O2S\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

This structure features a hydrazine moiety attached to a prop-2-enenitrile core, with a sulfonyl group derived from 4-methylbenzenesulfonic acid.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with 4-methylbenzenesulfonyl isocyanate or similar electrophiles. The general synthetic route includes the following steps:

  • Formation of the Hydrazone : The initial step involves reacting hydrazine with an aldehyde or ketone to form a hydrazone.
  • Nitrile Introduction : The addition of a nitrile group is achieved through nucleophilic substitution or addition reactions.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against HeLa and MDA-MB-231 cell lines, suggesting potential efficacy in cancer therapy .

CompoundCell LineIC50 (µg/mL)
2aMDA-MB-2313.92
2aHeLa11.4
2eHeLa11.1

The proposed mechanism for the antiproliferative activity includes the inhibition of cell division and proliferation through the modulation of signaling pathways associated with hypoxia-inducible factors (HIFs). These factors play a critical role in cellular responses to low oxygen conditions, which are prevalent in tumor microenvironments .

Case Studies

Several case studies have highlighted the therapeutic potential of similar hydrazine derivatives:

  • Case Study A : A derivative was tested for its ability to inhibit tumor growth in xenograft models, showing a significant reduction in tumor size compared to controls.
  • Case Study B : In vitro studies demonstrated that treatment with hydrazine derivatives led to increased apoptosis in cancer cells, as evidenced by annexin V staining and caspase activation assays.

Pharmacological Implications

The biological activity of this compound suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments. Further research is warranted to explore its pharmacokinetics and toxicity profiles.

Properties

IUPAC Name

(E)-3-hydrazinyl-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)16(14,15)10(6-11)7-13-12/h2-5,7,13H,12H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXAFFIFMFHHBR-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNN)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NN)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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